ethyl 6-amino-5-cyano-4-(furan-2-yl)-2-propyl-4H-pyran-3-carboxylate
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Overview
Description
Ethyl 6-amino-5-cyano-4-(furan-2-yl)-2-propyl-4H-pyran-3-carboxylate is a heterocyclic compound that belongs to the pyran family This compound is characterized by its unique structure, which includes a furan ring, a cyano group, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-amino-5-cyano-4-(furan-2-yl)-2-propyl-4H-pyran-3-carboxylate typically involves a multi-step process. One common method is the multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters in the presence of a catalyst . The reaction conditions often include the use of organic solvents and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to control the reaction parameters precisely. The use of efficient catalysts and optimized reaction conditions can enhance the yield and reduce the production costs. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-amino-5-cyano-4-(furan-2-yl)-2-propyl-4H-pyran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The furan ring and other functional groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
Ethyl 6-amino-5-cyano-4-(furan-2-yl)-2-propyl-4H-pyran-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: The compound can be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of ethyl 6-amino-5-cyano-4-(furan-2-yl)-2-propyl-4H-pyran-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl 6-amino-5-cyano-4-(furan-2-yl)-2-propyl-4H-pyran-3-carboxylate can be compared with other similar compounds, such as:
- 6-amino-5-cyano-4-(furan-2-yl)-2-methyl-4H-pyran-3-carboxylic acid ethyl ester
- 6-amino-5-cyano-4-(furan-2-yl)-2-phenyl-4H-pyran-3-carboxylic acid ethyl ester
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties. The unique combination of functional groups in this compound makes it distinct and valuable for specific applications.
Properties
CAS No. |
799772-34-2 |
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Molecular Formula |
C16H18N2O4 |
Molecular Weight |
302.32 g/mol |
IUPAC Name |
ethyl 6-amino-5-cyano-4-(furan-2-yl)-2-propyl-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C16H18N2O4/c1-3-6-12-14(16(19)20-4-2)13(11-7-5-8-21-11)10(9-17)15(18)22-12/h5,7-8,13H,3-4,6,18H2,1-2H3 |
InChI Key |
DKXWGEJLERNXJL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(C(=C(O1)N)C#N)C2=CC=CO2)C(=O)OCC |
solubility |
30.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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